N-[(3,5-di-tert-butyl-4-methoxyphenyl)[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide
Description
N-[(3,5-di-tert-butyl-4-methoxyphenyl)[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide is a structurally complex sulfinamide derivative with the molecular formula C₄₈H₅₈NO₃PS and a molecular weight of 760.02 g/mol . Key structural features include:
- A sulfinamide group (–S(O)NH–), which often serves as a chiral auxiliary in asymmetric synthesis.
- A 9,9-dimethylxanthene backbone, providing rigidity and influencing solubility and steric interactions.
- Diphenylphosphanyl and 3,5-di-tert-butyl-4-methoxyphenyl substituents, which contribute to steric bulk and electronic modulation.
Properties
Molecular Formula |
C47H56NO3PS |
|---|---|
Molecular Weight |
746.0 g/mol |
IUPAC Name |
N-[(3,5-ditert-butyl-4-methoxyphenyl)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C47H56NO3PS/c1-44(2,3)37-29-31(30-38(42(37)50-12)45(4,5)6)40(48-53(49)46(7,8)9)34-25-19-26-35-41(34)51-43-36(47(35,10)11)27-20-28-39(43)52(32-21-15-13-16-22-32)33-23-17-14-18-24-33/h13-30,40,48H,1-12H3 |
InChI Key |
BCSWMDYGGCPTPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)NS(=O)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-di-tert-butyl-4-methoxyphenyl)[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide typically involves multiple steps. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often involve the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Sulfinamide Reactivity
The tert-butylsulfinamide group participates in stereoselective transformations:
Chiral Auxiliary Behavior
-
Condensation with Carbonyls : Reacts with aldehydes/ketones to form imines, enabling asymmetric alkylation or arylation .
Example: -
Acid-Mediated Cleavage : The S–N bond hydrolyzes under acidic conditions (e.g., HCl/MeOH), releasing chiral amines with retained configuration .
Dynamic Kinetic Resolution
In Pd-catalyzed allylic alkylation, the sulfinamide’s stereoelectronic effects enable >95% enantiomeric excess (ee) by stabilizing transition states .
Phosphine-Mediated Redox Reactions
The diphenylphosphine group undergoes oxidation and transmetalation:
| Process | Conditions | Outcome |
|---|---|---|
| Oxidation to Phosphine Oxide | O₂, H₂O₂ | Loss of catalytic activity |
| Transmetalation | Cu(I), Ag(I) salts | Forms heterobimetallic complexes |
Steric and Electronic Modulation
-
Steric Effects : The 3,5-di-tert-butyl-4-methoxyphenyl group hinders undesired β-hydride elimination in Pd-catalyzed reactions .
-
Electronic Tuning : Methoxy groups enhance electron donation, increasing metal center nucleophilicity .
Comparative Analysis with Analogues
Limitations and Challenges
-
Sensitivity to Protic Solvents : Sulfinamide hydrolysis occurs in H₂O >5% v/v .
-
Synthetic Complexity : Multi-step synthesis (6–8 steps) limits large-scale use .
This compound’s bifunctional design merges chiral induction (sulfinamide) and metal coordination (phosphine), making it valuable in asymmetric catalysis and organometallic synthesis. Further studies on its reactivity in photoredox and biocatalytic systems are warranted.
Scientific Research Applications
N-[(3,5-di-tert-butyl-4-methoxyphenyl)[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a ligand in various catalytic reactions, including cross-coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of advanced materials and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[(3,5-di-tert-butyl-4-methoxyphenyl)[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating the formation of new chemical bonds . In biological systems, it may interact with proteins or enzymes, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s unique architecture invites comparison with three classes of molecules: sulfinamide-based chiral auxiliaries , phosphine ligands , and bulky aromatic derivatives . Below is a comparative analysis:
Table 1: Key Features of Comparable Compounds
| Compound Name/Class | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications/Properties |
|---|---|---|---|---|
| Target Compound | C₄₈H₅₈NO₃PS | 760.02 | Sulfinamide, diphenylphosphanyl, xanthene | Potential asymmetric catalysis, ligand design |
| (S)-tert-Butanesulfinamide | C₄H₁₁NOS | 121.20 | Sulfinamide | Chiral auxiliary in ketone/imine synthesis |
| BINAP (Biphenylphosphine ligand) | C₄₄H₃₂P₂ | 622.67 | Biphenylphosphine | Asymmetric catalysis (e.g., Heck reactions) |
| Xantphos (Xanthene-based ligand) | C₃₉H₃₀O₂P₂ | 604.60 | Xanthene, diphenylphosphine | Cross-coupling catalysis |
| Tris(tert-butyl)phosphine | C₁₂H₂₇P | 202.32 | Tert-butylphosphine | Bulky ligand for stabilizing metal complexes |
Key Observations :
Sulfinamide Functionality :
- The target compound’s sulfinamide group shares similarities with (S)-tert-butanesulfinamide, a widely used chiral auxiliary for stereoselective C–N bond formation . However, its integration with a xanthene-phosphine system introduces steric and electronic complexities absent in simpler sulfinamides.
Phosphine Ligands :
- The diphenylphosphanyl group is analogous to BINAP and Xantphos, both employed in asymmetric catalysis. However, BINAP’s biphenyl backbone enables axial chirality, while the target compound’s xanthene scaffold provides a rigid, pre-organized geometry that may enhance enantioselectivity in catalytic cycles .
Steric and Electronic Effects: The 3,5-di-tert-butyl-4-methoxyphenyl substituent introduces significant steric bulk, comparable to tris(tert-butyl)phosphine. Such groups stabilize metal centers and prevent unwanted side reactions but may reduce solubility . The methoxy group (–OCH₃) is electron-donating, contrasting with electron-withdrawing groups (e.g., nitro) in compounds like N-(4-dimethylamino-3,5-dinitrophenyl) acetonitrile, which exhibit distinct electronic properties .
Spectroscopic and Computational Comparisons
NMR Analysis :
In a study comparing rapamycin derivatives (compounds 1, 7, and Rapa), NMR chemical shifts in specific regions (e.g., positions 29–36 and 39–44) were used to identify substituent-induced electronic perturbations . Applying this approach, the target compound’s tert-butyl and methoxy groups would likely cause distinct shifts in aromatic proton regions, differentiating it from less-bulky analogues.Computational Modeling :
Quantum chemical methods, as employed for N-substituted maleimides , could predict the target compound’s dipole moments, charge distribution, and steric maps. For instance, the xanthene backbone may localize electron density near the phosphorus atom, enhancing metal coordination efficiency.
Challenges and Opportunities
Synthetic Complexity :
The compound’s multifunctional design complicates synthesis and purification compared to simpler ligands like BINAP or Xantphos.- Catalytic Potential: Its hybrid structure (phosphine + sulfinamide) could enable dual roles in catalysis—e.g., asymmetric induction via the sulfinamide and metal coordination via phosphorus. This contrasts with single-function ligands like Xantphos.
Biological Activity
N-[(3,5-Di-tert-butyl-4-methoxyphenyl)[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide is a complex organic compound with potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C₄₋₇H₅₆NO₃PS
- Molecular Weight : 746.02 g/mol
- CAS Number : 2565792-28-9
This compound features a unique structure that combines a sulfinamide group with a phosphanyl-substituted xanthen derivative, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its pharmacological properties.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit antioxidant properties. The presence of the methoxy and di-tert-butyl groups may enhance the electron-donating ability of the molecule, potentially allowing it to scavenge free radicals effectively. This property is critical in protecting cells from oxidative stress-related damage.
Antifungal Activity
A study highlighted the antifungal potential of related compounds derived from 3,5-di-tert-butylphenol. These compounds demonstrated significant activity against various fungal strains, including Candida albicans and Aspergillus niger . While specific data on the sulfinamide compound's antifungal activity is limited, its structural similarity suggests a potential for similar effects.
Phosphine Ligand Properties
The phosphanyl group in the compound indicates its potential utility as a ligand in catalysis. Phosphine ligands are crucial in various catalytic reactions, particularly in asymmetric synthesis and organometallic chemistry. The unique steric and electronic properties imparted by the di-tert-butyl and methoxy groups may enhance catalytic efficiency .
Case Study 1: Antioxidant Mechanism
A study on butylated hydroxytoluene (BHT), a related compound, demonstrated its mechanism as an antioxidant through radical scavenging. BHT effectively terminates autoxidation processes by donating hydrogen atoms to free radicals . This mechanism may be applicable to this compound due to structural similarities.
Case Study 2: Antifungal Optimization
In optimizing antifungal metabolites from Alcaligenes faecalis, researchers identified compounds with similar functional groups that exhibited enhanced antifungal activity under specific conditions (temperature, pH) . This optimization might provide insights into enhancing the biological efficacy of the sulfinamide compound through similar methodologies.
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the xanthene and diphenylphosphanyl moieties in this compound?
- The xanthene scaffold can be synthesized via Friedel-Crafts alkylation or acid-catalyzed cyclization of substituted diaryl ethers. For the diphenylphosphanyl group, transition metal-catalyzed cross-coupling (e.g., palladium-mediated Stille or Suzuki reactions) is effective. Protecting groups like tert-butyl and methoxy require careful selection to avoid side reactions during phosphorylation .
- Key Method : Use Cu(II)-mediated cascade dehydrogenation (applicable to diphenylmethane derivatives) to stabilize reactive intermediates .
Q. How can air-sensitive phosphine groups be handled during synthesis?
- Employ Schlenk line techniques under inert atmosphere (N₂/Ar). Stabilize the phosphanyl group with chelating ligands or temporary protective groups (e.g., borane adducts). Monitor oxidation states via ³¹P NMR spectroscopy .
Q. What characterization techniques are optimal for verifying the sulfinamide stereochemistry?
- X-ray crystallography (XRD) with SHELXL refinement provides unambiguous stereochemical assignment . Complement with chiral HPLC or circular dichroism (CD) to confirm enantiomeric purity.
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
- Perform DFT calculations to model molecular conformations and compare with experimental XRD data. Use SHELXPRO to refine disorder or thermal motion artifacts in crystallographic models . Cross-validate NMR coupling constants with predicted dihedral angles from computational models.
Q. What experimental design (DoE) approaches optimize reaction yields for multi-step syntheses?
- Apply factorial design to screen variables (temperature, catalyst loading, solvent polarity). For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) enable precise control of reaction parameters and rapid optimization . Use response surface methodology (RSM) to identify ideal conditions for sulfinamide formation.
Q. How does steric hindrance from tert-butyl groups influence reactivity in catalytic applications?
- Conduct kinetic studies under varying steric environments (e.g., substituent size on the xanthene ring). Compare turnover frequencies (TOFs) using ³¹P NMR or mass spectrometry. Computational docking simulations can predict steric clashes in transition states .
Q. What strategies mitigate racemization during sulfinamide synthesis?
- Use low-temperature conditions (<0°C) and non-polar solvents (e.g., toluene) to slow racemization. Employ chiral auxiliaries or enantioselective catalysts (e.g., Ellman’s sulfinamide protocol). Monitor enantiomeric excess (ee) via chiral GC-MS .
Q. How can experimental phasing improve XRD resolution for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
